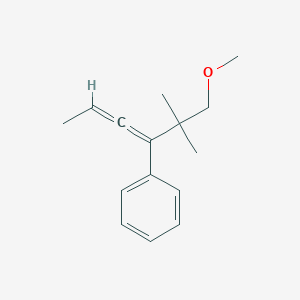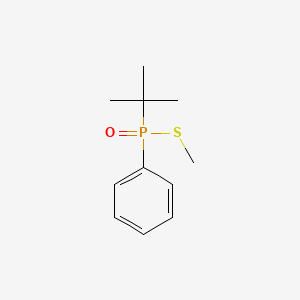
Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol is a chemical compound with a complex structure that includes both alkyne and alkene functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol typically involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully monitored to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,7-dimethyl-6-octen-1-yn-3-ol (Dehydrolinalool): This compound is a derivative of methyl heptenone and acetylene and is used in the production of fragrances.
7-methoxy-3,7-dimethyloct-1-ene: This compound shares a similar structure but lacks the alkyne functional group.
Uniqueness
Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol is unique due to its combination of alkyne and alkene functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its use as an intermediate in the synthesis of complex molecules highlight its versatility and importance in scientific research and industry.
Properties
| 76436-86-7 | |
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol |
InChI |
InChI=1S/C11H18O2.C2H4O2/c1-6-11(4,12)9-7-8-10(2,3)13-5;1-2(3)4/h1,7-8,12H,9H2,2-5H3;1H3,(H,3,4) |
InChI Key |
MEPBVNKYDYVGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C=CCC(C)(C#C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)
![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)

